N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide
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Overview
Description
The compound “N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide” is also known as Mandipropamid . It is a fungicide used to control Oomycete pathogens on various crops such as grapes, potatoes, tomatoes, and curcubits . The pests it controls include Plasmopara viticola, Phytophthora infestans, and Pseudoperonospora cubensis .
Molecular Structure Analysis
The compound is a chiral molecule with an asymmetrically substituted carbon atom and consists of a pair of enantiomers . The technical material is a racemate comprising equimolar amounts of ®- and (S)-mandipropamid .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it has been used as a reactant in the preparation of isoalloxazine derivatives as cholinesterase inhibitors .Physical and Chemical Properties Analysis
The compound has a molecular formula of C23H22ClNO4 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13-12-17(8-9-18(13)26-3)28(24,25)22-11-10-19-14(2)23-20(27-19)15-4-6-16(21)7-5-15/h4-9,12,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHHBIUDPFQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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